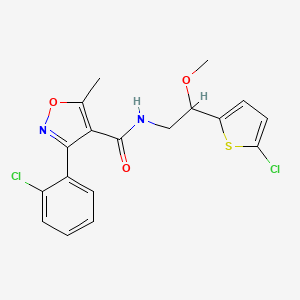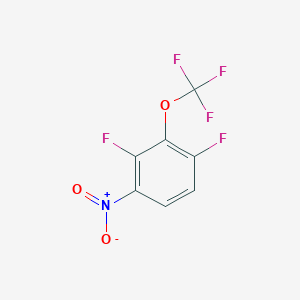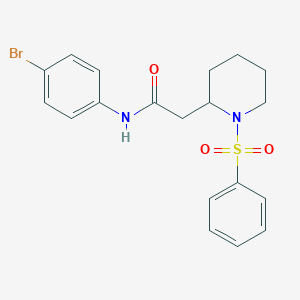![molecular formula C14H11ClFNO B2807992 4-chloro-2-{(E)-[(2-fluorobenzyl)imino]methyl}phenol CAS No. 1232822-69-3](/img/structure/B2807992.png)
4-chloro-2-{(E)-[(2-fluorobenzyl)imino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-chloro-2-{(E)-[(2-fluorobenzyl)imino]methyl}phenol” is a biochemical compound used for proteomics research . It has a molecular formula of C14H11ClFNO and a molecular weight of 263.7 .
Synthesis Analysis
The compound is synthesized in a methanolic medium. The Schiff base is derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . A new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand were synthesized .Molecular Structure Analysis
The molecular structure of this compound is characterized by FT-IR, UV-Vis, and NMR spectral data . The Schiff base ligand coordinates to the metal (II) ion via the azomethine nitrogen and phenolic .Chemical Reactions Analysis
The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method .Physical And Chemical Properties Analysis
The compound has a brown color and a melting point greater than 350°C . Its molar conductance is 16 Ohm-1·cm2·mol^-1 .Aplicaciones Científicas De Investigación
Crystallography
The compound has been used in crystallography studies . The crystal structure of this compound has been determined, providing valuable information about its molecular geometry and intermolecular interactions .
Antimicrobial Applications
The compound and its metal complexes have demonstrated antimicrobial properties . This makes it potentially useful in the development of new antimicrobial agents.
Antioxidative Applications
The compound has been shown to have antioxidative properties . This suggests potential applications in the development of antioxidants, which are important in many areas of health and industry.
Antibiotic Applications
The compound has been found to have antibiotic properties . This suggests potential applications in the development of new antibiotics, an important area of research given the rise of antibiotic-resistant bacteria.
Anticancer Applications
The compound has been found to have anticancer properties . This suggests potential applications in the development of new anticancer drugs.
DNA Interaction Studies
The compound’s interaction with CT-DNA has been studied . This type of research is important in understanding the mechanisms of action of potential therapeutic agents.
Polymerization Catalysis
Although not directly related to “4-chloro-2-{(E)-[(2-fluorobenzyl)imino]methyl}phenol”, similar compounds have been used in ring-opening polymerization catalysis . This suggests potential applications in polymer chemistry.
Synthesis of Schiff Bases and Metal Complexes
The compound is a type of Schiff base, and the synthesis of Schiff bases and their metal complexes have drawn much attention due to their extensive applications . These applications include antimicrobial, antioxidative, antibiotic, and anticancer reagents .
Propiedades
IUPAC Name |
4-chloro-2-[(2-fluorophenyl)methyliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c15-12-5-6-14(18)11(7-12)9-17-8-10-3-1-2-4-13(10)16/h1-7,9,18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNUNIOKLRYHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=CC2=C(C=CC(=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2807909.png)
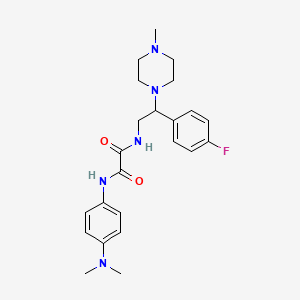
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B2807912.png)
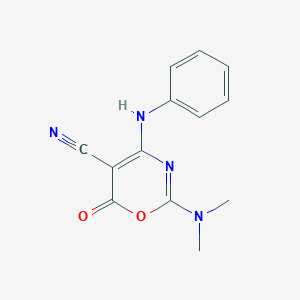
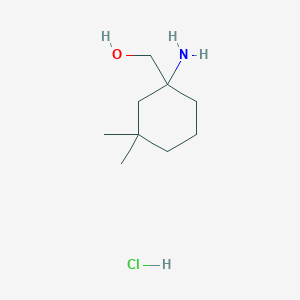
![4-bromo-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2807920.png)

![2-Chloro-1-[(2S,4R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B2807923.png)
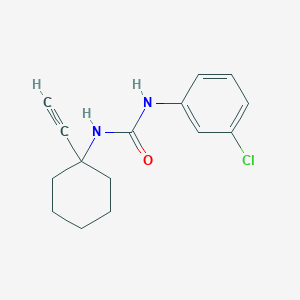
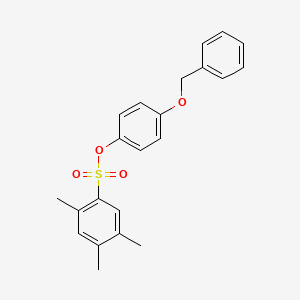
![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B2807927.png)
